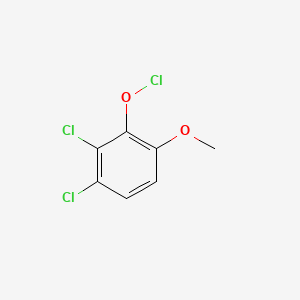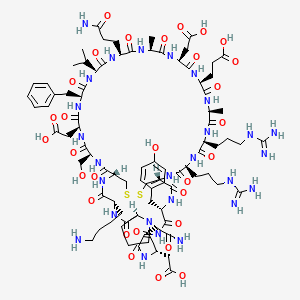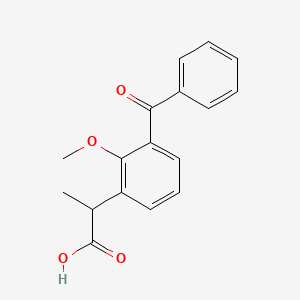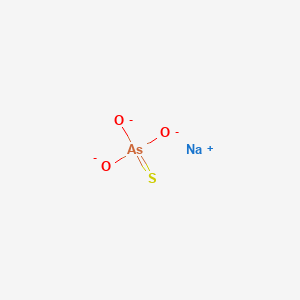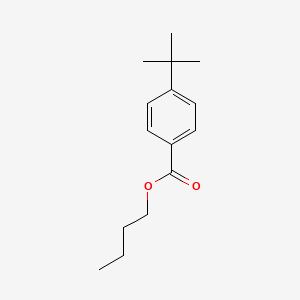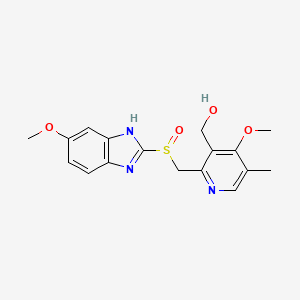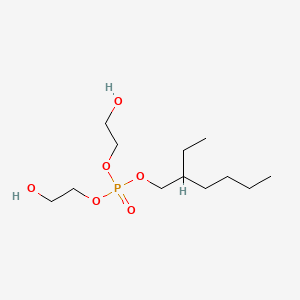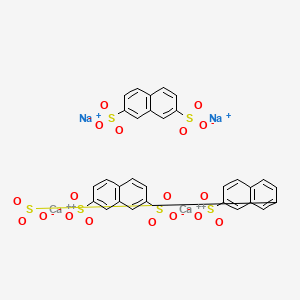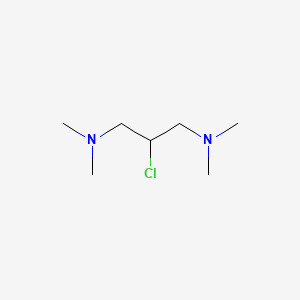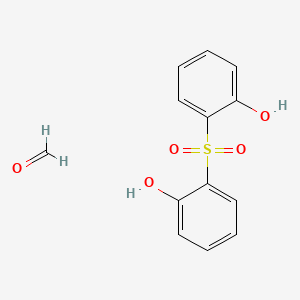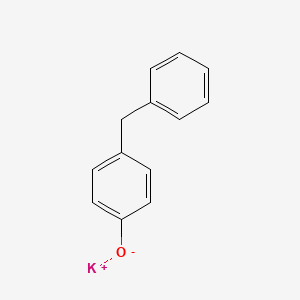
Methyl 3-ethoxybut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-ethoxy-2-butenoate is an organic compound with the molecular formula C7H12O3. It is an ester, characterized by the presence of an ethoxy group and a butenoate moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-ethoxy-2-butenoate can be synthesized through the esterification of 3-ethoxy-2-butenoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants to achieve the desired ester product.
Industrial Production Methods
In industrial settings, the production of methyl 3-ethoxy-2-butenoate may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reactants and controlled reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethoxy-2-butenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Produces 3-ethoxy-2-butenoic acid.
Reduction: Yields 3-ethoxy-2-butanol.
Substitution: Results in various substituted butenoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-ethoxy-2-butenoate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Employed in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 3-ethoxy-2-butenoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. Its reactivity is influenced by the presence of the ethoxy and butenoate groups, which determine its behavior in various chemical environments.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methyl-2-butenoate: An ester with a similar structure but with a methyl group instead of an ethoxy group.
Ethyl 3-ethoxy-2-butenoate: Similar to methyl 3-ethoxy-2-butenoate but with an ethyl group instead of a methyl group.
Methyl 2-butenoate: Lacks the ethoxy group, making it less reactive in certain chemical reactions.
Uniqueness
Methyl 3-ethoxy-2-butenoate is unique due to the presence of both an ethoxy group and a butenoate moiety, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
85153-65-7 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl (E)-3-ethoxybut-2-enoate |
InChI |
InChI=1S/C7H12O3/c1-4-10-6(2)5-7(8)9-3/h5H,4H2,1-3H3/b6-5+ |
InChI Key |
ORXGGVRQTQZUJW-AATRIKPKSA-N |
Isomeric SMILES |
CCO/C(=C/C(=O)OC)/C |
Canonical SMILES |
CCOC(=CC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


